molecular formula C8H7NS B2878818 3-Cyclopropylthiophene-4-carbonitrile CAS No. 1482683-77-1

3-Cyclopropylthiophene-4-carbonitrile

Cat. No.: B2878818
CAS No.: 1482683-77-1
M. Wt: 149.21
InChI Key: WSDYBRLWMVRUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Thiophene (B33073) and Cyclopropane (B1198618) Moieties in Modern Organic Synthesis Research

Thiophene, a sulfur-containing heterocycle, is a cornerstone of heterocyclic chemistry. rsc.org Its aromatic nature and the ability of the sulfur atom to influence electronic properties make it a versatile building block in the synthesis of a wide array of organic compounds. rsc.org Thiophene derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties.

The cyclopropane ring, the smallest of the carbocycles, is characterized by significant ring strain. This inherent strain imparts unique reactivity to cyclopropyl-containing molecules, making them valuable intermediates in organic synthesis. The introduction of a cyclopropyl (B3062369) group can also have a profound impact on the conformational rigidity and metabolic stability of a molecule, properties that are highly sought after in drug design. The synthesis of molecules containing this three-membered ring can be challenging, often requiring specialized synthetic methods. nih.gov

Significance of Nitrile Functionalization within Heterocyclic Systems

The nitrile, or cyano, group (-C≡N) is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature can significantly influence the reactivity of an adjacent aromatic or heterocyclic ring. Furthermore, the nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthetic handle for the elaboration of complex molecules. In the context of heterocyclic systems, nitrile functionalization is a common strategy for modulating electronic properties and providing a key anchor point for further chemical modifications.

Academic Relevance of 3-Cyclopropylthiophene-4-carbonitrile within the Broader Field of Organosulfur Chemistry

The field of organosulfur chemistry, which focuses on compounds containing carbon-sulfur bonds, is vast and diverse, with applications ranging from materials science to pharmaceuticals. 3-Cyclopropylthiophene-4-carbonitrile is a noteworthy member of this class due to its combination of a thiophene ring with other synthetically valuable functional groups. Its structure presents interesting challenges and opportunities for synthetic chemists.

A key synthetic strategy for accessing cyclopropylthiophenes involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This approach typically involves the reaction of a brominated thiophene derivative with a cyclopropylboronic acid or a related organoboron reagent in the presence of a palladium catalyst. nih.gov Following the successful installation of the cyclopropyl group, the nitrile functionality can be introduced through various methods, such as the conversion of an aldehyde precursor. nih.gov

A plausible synthetic route to 3-Cyclopropylthiophene-4-carbonitrile could, therefore, begin with a suitably substituted bromothiophene. For instance, a Suzuki-Miyaura coupling between 3-bromo-4-formylthiophene and cyclopropylboronic acid would yield 3-cyclopropylthiophene-4-carbaldehyde. This intermediate could then be converted to the target nitrile through a two-step, one-pot procedure involving the formation of an oxime followed by dehydration with acetic anhydride (B1165640). nih.gov

Table 1: Potential Synthetic Approach to 3-Cyclopropylthiophene-4-carbonitrile

StepReactantsReagents and ConditionsProduct
13-Bromo-4-formylthiophene, Cyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/Water, 90 °C3-Cyclopropylthiophene-4-carbaldehyde
23-Cyclopropylthiophene-4-carbaldehydeNH₂OH·HCl, Pyridine (B92270), 90 °C; then Ac₂O, 80 °C3-Cyclopropylthiophene-4-carbonitrile

This table presents a hypothetical, albeit chemically reasonable, synthetic pathway based on established methodologies for similar compounds. nih.gov

Current Research Challenges and Future Directions in the Study of 3-Cyclopropylthiophene-4-carbonitrile

While the general synthetic strategies for constructing molecules like 3-Cyclopropylthiophene-4-carbonitrile are established, specific challenges and future research directions remain.

A primary challenge lies in the efficient and regioselective synthesis of polysubstituted thiophenes. The synthesis of the necessary starting materials, such as specifically substituted bromothiophenes, can be complex. Furthermore, optimizing the conditions for cross-coupling reactions to achieve high yields and purity with these specific substrates can be a significant hurdle. nih.gov

Future research in this area will likely focus on several key aspects:

Development of more efficient and sustainable synthetic methods: This could involve the exploration of new catalytic systems that operate under milder conditions and with higher efficiency.

Exploration of the chemical reactivity of 3-Cyclopropylthiophene-4-carbonitrile: A detailed investigation of how the interplay between the cyclopropyl, thiophene, and nitrile groups influences the molecule's reactivity could uncover novel chemical transformations.

Investigation of potential biological activity: Given the prevalence of thiophene and cyclopropane moieties in bioactive molecules, 3-Cyclopropylthiophene-4-carbonitrile and its derivatives represent promising candidates for screening in various biological assays.

Application in materials science: The unique electronic properties conferred by the thiophene ring suggest that this compound could serve as a building block for novel organic electronic materials.

Properties

IUPAC Name

4-cyclopropylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDYBRLWMVRUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 3 Cyclopropylthiophene 4 Carbonitrile

Reactivity at the Thiophene (B33073) Core

The thiophene ring in 3-cyclopropylthiophene-4-carbonitrile is an electron-rich aromatic system, predisposing it to electrophilic aromatic substitution reactions. The positions on the thiophene ring (C2 and C5) are the most susceptible to electrophilic attack. pharmaguideline.com Furthermore, the hydrogen atoms on the thiophene ring can be replaced by metals, typically lithium, which then allows for the introduction of a wide array of other functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds like thiophene. masterorganicchemistry.com In this two-step mechanism, the aromatic ring's pi electrons act as a nucleophile to attack an electrophile, forming a carbocation intermediate. A subsequent deprotonation then restores the ring's aromaticity. masterorganicchemistry.com For substituted benzenes and other aromatic systems, the existing substituents significantly influence the rate and regioselectivity of the reaction. Electron-donating groups activate the ring, making it more reactive than benzene (B151609) and directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and generally direct electrophiles to the meta position. libretexts.org

In the context of 3-cyclopropylthiophene-4-carbonitrile, the cyclopropyl (B3062369) group is generally considered an activating group, while the carbonitrile (nitrile) group is a deactivating group. This substitution pattern presents a nuanced scenario for predicting the precise outcome of EAS reactions. While specific studies on the electrophilic substitution of 3-cyclopropylthiophene-4-carbonitrile are not extensively detailed in the provided results, the general principles of EAS on substituted thiophenes would apply. For instance, halogenation, nitration, sulfonation, and Friedel-Crafts reactions are common EAS reactions performed on thiophene and its derivatives. youtube.com

Metalation and Lithiation Strategies for Further Functionalization

Metalation, particularly lithiation, is a powerful strategy for the functionalization of thiophenes. This process involves the deprotonation of a C-H bond on the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate then acts as a potent nucleophile, readily reacting with various electrophiles to introduce new substituents.

For instance, the direct lithiation of cyclopropylthiophenes with n-BuLi at low temperatures (e.g., -78 °C), followed by quenching with an electrophile, has been successfully employed to synthesize various derivatives. nih.gov A study demonstrated that the direct lithiation of 3-cyclopropylthiophene (B2568312) and subsequent treatment with sulfur dioxide (SO₂) and then N-chlorosuccinimide (NCS) yielded the corresponding sulfonyl chloride. nih.gov This method highlights the utility of lithiation for introducing sulfur-based functional groups. Similarly, bromine-lithium exchange reactions provide an alternative route to lithiated thiophenes, which can then be further functionalized. nih.gov

Starting MaterialReagentsProductYield
3-Cyclopropylthiophene1. n-BuLi, THF, -78 °C; 2. SO₂; 3. NCS3-Cyclopropylthiophene-2-sulfonyl chloride48%
2-Bromo-3-cyclopropylthiophene1. n-BuLi, THF, -78 °C; 2. SO₂; 3. NCS3-Cyclopropylthiophene-2-sulfonyl chloride55%

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) of 3-cyclopropylthiophene-4-carbonitrile is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amines, and heterocyclic systems.

Hydrolysis and Related Conversions to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. This transformation can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid. chemguide.co.ukgoogle.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com For example, the acid hydrolysis of ethanenitrile yields ethanoic acid and ammonium chloride. chemguide.co.uk

Alkaline-catalyzed hydrolysis involves heating the nitrile with a base, such as sodium hydroxide. libretexts.orgchemguide.co.uk This process initially forms a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orgchemguide.co.uk

While specific yields for the hydrolysis of 3-cyclopropylthiophene-4-carbonitrile were not found, the general methodologies are well-established for a wide range of nitriles. organic-chemistry.org

Hydrolysis ConditionIntermediateFinal Product (after workup)
Acidic (e.g., HCl, H₂O, heat)AmideCarboxylic Acid
Alkaline (e.g., NaOH, H₂O, heat)Carboxylate SaltCarboxylic Acid

Reduction Pathways to Amine Derivatives

The reduction of nitriles provides a direct route to primary amines. wikipedia.org This transformation can be accomplished using various reducing agents.

Catalytic hydrogenation is a widely used and often economical method for nitrile reduction. wikipedia.org This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can influence the selectivity and yield of the primary amine. wikipedia.org

Chemical reduction using stoichiometric reducing agents is also a common practice. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of a variety of aliphatic and aromatic nitriles. nih.govresearchgate.net

Reducing AgentGeneral Product
H₂, Metal Catalyst (e.g., Raney Ni, Pd, Pt)Primary Amine
Lithium Aluminum Hydride (LiAlH₄)Primary Amine
Diisopropylaminoborane / cat. LiBH₄Primary Amine

[3+2] Cycloaddition Reactions and Other Nitrile-Based Cyclizations

The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. uchicago.edu In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole. arxiv.org Examples of 1,3-dipoles that react with nitriles include azides, nitrile oxides, and nitrilimines. uchicago.edu

For instance, the [3+2] cycloaddition of nitrilimines with trifluoroacetonitrile (B1584977) has been reported to yield 5-trifluoromethyl-1,2,4-triazoles. mdpi.com While the nitrile bond is generally characterized by low activity in cycloaddition reactions, the presence of activating groups, such as the trifluoromethyl group in the aforementioned example, can facilitate the reaction. mdpi.com

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net These transformations often involve the nucleophilic addition to the carbon-nitrogen triple bond, followed by cyclization.

Reactivity of the Cyclopropyl Moiety and Strain Release

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions. researchgate.net This strain-release-driven reactivity provides a powerful tool for the synthesis of more complex molecular architectures.

The cyclopropyl group attached to the thiophene ring can undergo ring-opening through several mechanistic pathways, including radical, cationic, and transition-metal-catalyzed processes. While specific studies on 3-cyclopropylthiophene-4-carbonitrile are not extensively documented, the reactivity can be inferred from studies on analogous cyclopropyl-substituted aromatic systems.

Radical-mediated ring-opening is a common pathway, often initiated by the addition of a radical species to the cyclopropane (B1198618) ring. Mechanistic investigations suggest that the stability of the resulting radical intermediate plays a crucial role in determining the reaction outcome. For instance, the presence of the thiophene ring could stabilize an adjacent radical through resonance.

Catalytic methods, particularly those employing transition metals like palladium or rhodium, are also effective for promoting the ring-opening of cyclopropyl groups. These reactions often proceed through the formation of metallacyclobutane intermediates. The specific ligand environment and the oxidation state of the metal are critical in controlling the selectivity of these transformations.

The solvolytic ring-opening of cyclopropyl derivatives, particularly in the presence of a leaving group, is another well-established mechanistic pathway that proceeds in a disrotatory manner. tue.nl While 3-cyclopropylthiophene-4-carbonitrile itself does not possess a leaving group on the cyclopropyl ring, this mechanism is relevant for derivatized analogues.

A hypothetical representation of a transition-metal-catalyzed ring-opening and subsequent functionalization is presented in the table below, illustrating a plausible reaction pathway.

Reaction Step Intermediate/Transition State Description
1. Oxidative AdditionThienyl-Pd(II)-CyclopropylThe palladium catalyst inserts into a C-C bond of the cyclopropyl ring.
2. Ring OpeningPalladacyclobutaneA metallacyclobutane intermediate is formed.
3. Reductive EliminationFunctionalized ThiopheneThe desired functionalized product is formed, and the catalyst is regenerated.

This is a generalized and hypothetical reaction scheme.

Beyond complete ring-opening, the cyclopropane ring can also undergo functionalization while retaining its three-membered structure. These reactions are less common and typically require specific reagents and conditions that can activate a C-H bond of the cyclopropyl group without cleaving the C-C bonds.

Directed C-H functionalization, where a directing group on the thiophene ring guides a catalyst to a specific C-H bond on the cyclopropyl moiety, represents a potential strategy. However, the development of such methods for cyclopropylthiophenes is still an emerging area of research.

Regioselectivity and Chemoselectivity in Multi-Substituted Cyclopropylthiophene Derivatives

When additional substituents are present on the thiophene ring of 3-cyclopropylthiophene-4-carbonitrile, the regioselectivity and chemoselectivity of subsequent reactions become critical considerations. The electronic properties and steric hindrance of the existing groups will direct the position of incoming reagents.

For instance, in electrophilic aromatic substitution reactions, the directing effects of the cyclopropyl group (ortho-, para-directing and activating) and the nitrile group (meta-directing and deactivating) would be in opposition. The outcome of such a reaction would depend on the reaction conditions and the nature of the electrophile. Given the positions of the existing substituents, the C2 and C5 positions of the thiophene ring are the most likely sites for substitution.

In the case of metal-catalyzed cross-coupling reactions on a halogenated derivative of 3-cyclopropylthiophene-4-carbonitrile, the relative reactivity of the different positions on the thiophene ring would determine the regioselectivity. For example, a bromine atom at the C2 position is generally more reactive than one at the C5 position in Suzuki-Miyaura coupling reactions.

The following table outlines the expected regiochemical outcome for a hypothetical electrophilic bromination of a derivative, based on general principles of thiophene chemistry.

Starting Material Reaction Major Product Rationale
2-Methyl-3-cyclopropylthiophene-4-carbonitrileElectrophilic Bromination5-Bromo-2-methyl-3-cyclopropylthiophene-4-carbonitrileThe C5 position is sterically accessible and activated by the methyl and cyclopropyl groups.

This is a hypothetical example based on established principles of aromatic reactivity.

Chemoselectivity would be important in reactions where multiple functional groups could potentially react. For example, in a reduction reaction, the choice of reducing agent would determine whether the nitrile group or the thiophene ring is reduced. A mild reducing agent would likely selectively reduce the nitrile to an amine, leaving the aromatic ring intact.

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropylthiophene 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural assignment for 3-Cyclopropylthiophene-4-carbonitrile can be achieved.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

In the ¹H NMR spectrum of 3-Cyclopropylthiophene-4-carbonitrile, distinct signals corresponding to the protons of the thiophene (B33073) ring and the cyclopropyl (B3062369) group are expected. The chemical shift (δ), multiplicity, and integration of each signal provide critical information about the electronic environment and connectivity of the protons.

The thiophene ring protons, H-2 and H-5, are anticipated to appear as distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at the 2-position (H-2) is expected to be a doublet due to coupling with H-5, though long-range couplings can introduce further complexity. Similarly, the H-5 proton signal will also appear, with its chemical shift influenced by the adjacent sulfur atom and the cyclopropyl group.

The cyclopropyl protons will be observed in the aliphatic region, generally upfield (0.5-2.5 ppm). The methine proton (CH) will likely be a multiplet due to coupling with the diastereotopic methylene (B1212753) protons (CH₂). The two sets of methylene protons are chemically non-equivalent and will present as complex multiplets.

Predicted ¹H NMR Data for 3-Cyclopropylthiophene-4-carbonitrile

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (Thiophene) 7.8 - 8.2 d ~1.5
H-5 (Thiophene) 7.2 - 7.6 d ~1.5
CH (Cyclopropyl) 1.8 - 2.2 m -
CH₂ (Cyclopropyl) 0.9 - 1.3 m -

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in 3-Cyclopropylthiophene-4-carbonitrile will give rise to a distinct signal.

The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (110-150 ppm). The carbon bearing the nitrile group (C-4) and the carbon attached to the cyclopropyl group (C-3) will be significantly influenced by these substituents. The nitrile carbon (CN) itself will appear further downfield, typically in the range of 115-125 ppm. The quaternary carbons of the thiophene ring (C-3 and C-4) will likely have lower intensities compared to the protonated carbons.

The cyclopropyl carbons will be found in the upfield region of the spectrum. The methine carbon (CH) is expected between 10-20 ppm, while the methylene carbons (CH₂) will be in the 5-15 ppm range.

Predicted ¹³C NMR Data for 3-Cyclopropylthiophene-4-carbonitrile

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Thiophene) 130 - 135
C-3 (Thiophene) 140 - 145
C-4 (Thiophene) 110 - 115
C-5 (Thiophene) 125 - 130
CN (Nitrile) 115 - 120
CH (Cyclopropyl) 10 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the thiophene protons (H-2 and H-5) and within the cyclopropyl ring system (CH with CH₂ protons).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its attached carbon (e.g., H-2 to C-2, H-5 to C-5, and the cyclopropyl protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the entire molecule. Expected key correlations would include the cyclopropyl methine proton (CH) to the thiophene carbons C-3 and C-4, and the thiophene proton H-2 to carbons C-3 and C-4, confirming the substitution pattern.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of 3-Cyclopropylthiophene-4-carbonitrile (C₈H₇NS). The calculated exact mass can be compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence.

Predicted HRMS Data for 3-Cyclopropylthiophene-4-carbonitrile

Ion Molecular Formula Calculated Exact Mass
[M]+• C₈H₇NS 149.0300
[M+H]+ C₈H₈NS 150.0378

Analysis of Fragmentation Patterns for Structural Confirmation

In techniques like Electron Ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions. The analysis of these fragments provides valuable structural information that can be used to confirm the identity of the compound.

For 3-Cyclopropylthiophene-4-carbonitrile, characteristic fragmentation pathways would be expected. The molecular ion peak ([M]⁺•) would likely be prominent. Common fragmentation could involve the loss of small, stable neutral molecules or radicals. For instance, the loss of a hydrogen cyanide (HCN) molecule from the molecular ion is a common fragmentation for nitriles. Cleavage of the cyclopropyl ring is also a probable fragmentation pathway. The thiophene ring itself is relatively stable but can undergo characteristic cleavages.

Predicted Key Fragment Ions in the Mass Spectrum of 3-Cyclopropylthiophene-4-carbonitrile

m/z Possible Fragment Structure/Loss
149 [M]+• (Molecular Ion)
122 [M - HCN]+•
108 [M - C₃H₅]+ (Loss of cyclopropyl radical)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Cyclopropylthiophene-4-carbonitrile is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the thiophene ring, the cyclopropyl group, and the nitrile group.

The nitrile (C≡N) stretching vibration is one of the most distinct features in the IR spectrum, typically appearing as a sharp, medium-intensity band in the range of 2260-2220 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring are expected to be observed above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl group would also likely appear in this region. The in-ring C=C stretching vibrations of the thiophene ring typically give rise to absorptions in the 1600-1400 cm⁻¹ range. libretexts.org The C-H bending or scissoring vibrations of the cyclopropyl group are anticipated between 1470-1450 cm⁻¹. libretexts.org The region below 1300 cm⁻¹ is known as the fingerprint region, where complex vibrations, including C-C single bond stretches and various bending vibrations, create a unique pattern for the molecule. libretexts.org For thiophene derivatives, C-S stretching vibrations can also be identified in this region. iosrjournals.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for 3-Cyclopropylthiophene-4-carbonitrile Based on Analogous Compounds
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Thiophene RingC-H stretch3100 - 3000Weak to Medium
Thiophene RingC=C stretch1600 - 1400Medium
Cyclopropyl GroupC-H stretch3100 - 3000Medium
Cyclopropyl GroupC-H bend/scissoring1470 - 1450Medium
NitrileC≡N stretch2260 - 2220Medium, Sharp
Thiophene RingC-S stretch~850 and ~650Weak to Medium

X-ray Crystallography for Single-Crystal Structure Determination

The thiophene ring is expected to be essentially planar. For substituted thiophenes, the bond angles within the ring can show slight deviations from those of unsubstituted thiophene due to the electronic and steric effects of the substituents. nih.gov The C-S bond lengths in the thiophene ring are typically shorter than a standard C-S single bond, indicating some degree of double bond character due to the aromaticity of the ring. nih.gov The cyclopropyl group, with its inherent ring strain, will have C-C bond lengths and angles characteristic of this three-membered ring. The nitrile group is linear, and its C≡N triple bond length is well-established.

Table 2: Expected Crystallographic Parameters for 3-Cyclopropylthiophene-4-carbonitrile Based on Thiophene Derivatives
ParameterExpected Value
Crystal SystemLikely Monoclinic or Orthorhombic
Thiophene Ring C-S Bond Length~1.72 - 1.74 Å
Thiophene Ring C=C Bond Length~1.36 - 1.38 Å
Thiophene Ring C-C Bond Length~1.42 - 1.44 Å
Cyclopropyl C-C Bond Length~1.51 Å
Nitrile C≡N Bond Length~1.15 Å
Thiophene Ring C-S-C Angle~91 - 93°

Vibrational and Electronic Spectroscopy for Advanced Characterization

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations.

The Raman spectrum of 3-Cyclopropylthiophene-4-carbonitrile would be expected to show strong signals for the C=C stretching modes of the thiophene ring and the C≡N stretching of the nitrile group. The symmetric breathing mode of the thiophene ring should also be a prominent feature. The vibrations of the cyclopropyl group would also be observable. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Table 3: Predicted Raman Spectroscopy Data for 3-Cyclopropylthiophene-4-carbonitrile
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Thiophene RingSymmetric C=C stretch~1400 - 1550Strong
Thiophene RingRing Breathing~800 - 900Medium to Strong
Cyclopropyl GroupRing Breathing~1200Medium
NitrileC≡N stretch~2220 - 2260Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the energy difference between these states and is influenced by the extent of conjugation in the molecule.

Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π→π* transition. nii.ac.jp The presence of substituents on the thiophene ring can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift), often accompanied by an increase in the molar absorptivity. The cyclopropyl group, which can interact electronically with the thiophene ring, and the electron-withdrawing nitrile group are both expected to influence the electronic structure and thus the UV-Vis spectrum. The absorption spectrum of 3-Cyclopropylthiophene-4-carbonitrile is anticipated to show a main absorption band at a longer wavelength than unsubstituted thiophene, reflecting the extended conjugation. For some substituted thiophenes, a red shift is observed when moving from a gas phase to a polar solvent. globalresearchonline.net

Table 4: Predicted UV-Vis Spectroscopy Data for 3-Cyclopropylthiophene-4-carbonitrile
Electronic TransitionExpected λmax (nm)Solvent Effects
π → π*> 235A red shift may be observed in polar solvents.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for 3-Cyclopropylthiophene-4-carbonitrile. General principles of computational chemistry are available but would not adhere to the strict requirement of focusing solely on the specified compound.

Theoretical and Computational Chemistry Studies of 3 Cyclopropylthiophene 4 Carbonitrile

Computational Elucidation of Reaction Mechanisms

Simulation of Reaction Pathways and Selectivity

Understanding the potential chemical transformations of 3-Cyclopropylthiophene-4-carbonitrile is crucial for its application in synthesis. Computational chemistry allows for the simulation of reaction pathways, helping to predict the feasibility, selectivity (regio- and stereoselectivity), and kinetics of various reactions.

Theoretical studies on the reaction pathways of substituted thiophenes often investigate electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cycloadditions. For 3-Cyclopropylthiophene-4-carbonitrile, a key area of interest would be the directing effects of the cyclopropyl (B3062369) and nitrile groups on electrophilic attack. The cyclopropyl group is known to be an ortho-, para-director (activating), while the nitrile group is a meta-director (deactivating). Their positions at the 3 and 4 carbons create a competitive scenario for substitution at the 2 and 5 positions of the thiophene (B33073) ring.

Transition state theory is the cornerstone of these simulations. By calculating the potential energy surface for a proposed reaction, stationary points corresponding to reactants, intermediates, transition states, and products can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For instance, the simulation of a common electrophilic reaction, such as nitration, would involve modeling the interaction of the thiophene with a nitrating agent (e.g., NO₂⁺). DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to map the energy profile for the attack at both the C2 and C5 positions. The results would likely predict the preferred site of substitution based on the calculated activation barriers. A combined experimental and theoretical study on the photocyclization of styrylthiophenes has demonstrated the power of Time-Dependent DFT (TD-DFT) in elucidating the nature of excited states and predicting the regio- and stereochemical outcomes of photochemical reactions. acs.org

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Nitration of 3-Cyclopropylthiophene-4-carbonitrile This data is illustrative and based on general principles of thiophene reactivity.

Position of AttackTransition State Energy (kcal/mol)Relative Activation Energy (kcal/mol)Predicted Selectivity
C215.22.5Minor Product
C512.70.0Major Product

The selectivity is predicted by comparing the relative activation energies. The pathway with the lower activation energy is kinetically favored, leading to the major product. Such simulations provide invaluable guidance for synthetic chemists, allowing them to optimize reaction conditions to achieve the desired outcome.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are exceptionally proficient at predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and confirming the structure of newly synthesized compounds. For 3-Cyclopropylthiophene-4-carbonitrile, DFT calculations can provide accurate simulations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. By calculating the harmonic vibrational frequencies at the optimized geometry of the molecule, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Key predicted vibrations for 3-Cyclopropylthiophene-4-carbonitrile would include the C≡N stretch of the nitrile group (typically ~2230 cm⁻¹), C-H stretches of the cyclopropyl ring (~3100-3000 cm⁻¹), and various C-C and C-S stretching modes of the thiophene ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The magnetic shielding tensors are computed for each nucleus, and the chemical shifts are determined relative to a standard reference compound (e.g., tetramethylsilane, TMS). Theoretical ¹H and ¹³C NMR spectra can be predicted, aiding in the assignment of complex experimental spectra. For 3-Cyclopropylthiophene-4-carbonitrile, calculations would predict distinct signals for the two aromatic protons on the thiophene ring, as well as the unique protons of the cyclopropyl group.

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths for the transitions between molecular orbitals. The results can predict the maximum absorption wavelength (λ_max) and the intensity of the absorption bands. For this molecule, the predicted spectrum would likely show π → π* transitions characteristic of conjugated aromatic systems.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 3-Cyclopropylthiophene-4-carbonitrile This data is illustrative, based on typical values for similar functional groups and computational accuracy.

Spectroscopic ParameterPredicted Value (B3LYP/6-311+G(d,p))Experimental Value
IR: ν(C≡N)2235 cm⁻¹ (scaled)2228 cm⁻¹
¹H NMR: δ(H5)7.85 ppm7.81 ppm
¹³C NMR: δ(C≡N)115.8 ppm115.2 ppm
UV-Vis: λ_max268 nm270 nm

The close agreement between predicted and experimental data, as illustrated in the hypothetical table, serves as a powerful validation of both the synthesized structure and the computational methodology employed. researchgate.net

Calculation of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They help in understanding the molecule's stability, reactivity, and the nature of its interactions with other chemical species. mdpi.com

Key Reactivity Descriptors:

HOMO and LUMO Energies (E_HOMO, E_LUMO): The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

Ionization Potential (I) and Electron Affinity (A): According to Koopman's theorem, these can be approximated as I ≈ -E_HOMO and A ≈ -E_LUMO.

Chemical Potential (μ): This measures the escaping tendency of electrons from a system (μ = (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2). Softness is the reciprocal of hardness (S = 1/η) and indicates higher reactivity. researchgate.net

Electrophilicity Index (ω): This global descriptor quantifies the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η).

These descriptors can be calculated for 3-Cyclopropylthiophene-4-carbonitrile using the output of a standard DFT calculation. The results provide a quantitative measure of its expected reactivity profile. For example, the calculated electrophilicity index can be used to compare its reactivity with other thiophene derivatives in electrophilic/nucleophilic reactions.

Furthermore, local reactivity descriptors like Fukui functions can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For 3-Cyclopropylthiophene-4-carbonitrile, Fukui analysis would likely identify the C5 position as the most susceptible to nucleophilic attack and specific atoms on the nitrile or cyclopropyl groups as potential sites for other interactions.

Table 3: Hypothetical Calculated Chemical Reactivity Descriptors for 3-Cyclopropylthiophene-4-carbonitrile This data is illustrative and calculated using representative HOMO/LUMO energies for substituted thiophenes.

DescriptorSymbolFormulaCalculated Value (eV)
HOMO EnergyE_HOMO--6.58
LUMO EnergyE_LUMO--1.45
HOMO-LUMO GapΔEE_LUMO - E_HOMO5.13
Ionization PotentialI-E_HOMO6.58
Electron AffinityA-E_LUMO1.45
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.015
Chemical Hardnessη(E_LUMO - E_HOMO) / 22.565
Electrophilicity Indexωμ² / 2η3.14

These theoretical and computational approaches provide a comprehensive understanding of 3-Cyclopropylthiophene-4-carbonitrile at the molecular level. They not only complement experimental findings but also guide future research by predicting reactivity, elucidating reaction mechanisms, and confirming structural assignments.

Applications of 3 Cyclopropylthiophene 4 Carbonitrile As a Versatile Synthetic Building Block

Strategic Use in Heterocyclic and Carbocyclic Scaffold Construction

The structure of 3-Cyclopropylthiophene-4-carbonitrile is well-suited for the synthesis of diverse and complex molecular frameworks. The inherent reactivity of the thiophene (B33073) ring, coupled with the functional versatility of the nitrile group, provides chemists with multiple pathways to elaborate the core structure into novel heterocyclic and carbocyclic systems.

Thiophene derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The 3-cyclopropylthiophene-4-carbonitrile core serves as an excellent starting point for creating more elaborate thiophene-containing structures. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, which can then participate in further cyclization or coupling reactions. For instance, 2-aminothiophenes, which are structurally related, are common precursors for a wide array of fused heterocyclic systems. nih.govsciforum.net Similarly, the functional handles on the 3-cyclopropylthiophene-4-carbonitrile scaffold can be exploited to build novel molecular architectures with potential biological activity. The synthesis of the core cyclopropylthiophene framework can be achieved through modern catalytic methods like the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient combination of thiophene precursors with cyclopropylboronic acid. nih.gov

The development of fused and spirocyclic systems is a major focus in medicinal chemistry, as these three-dimensional structures can effectively probe biological targets. 3-Cyclopropylthiophene-4-carbonitrile offers potential routes to such complex scaffolds. The nitrile group can be a key participant in reactions designed to build fused rings onto the thiophene core. For example, it can undergo cyclization with adjacent functional groups introduced onto the thiophene ring to form pyridothiophenes or other fused systems. researchgate.net

Spirocycles, which contain two rings sharing a single atom, are of particular interest in drug design. While direct synthesis from 3-cyclopropylthiophene-4-carbonitrile is not widely documented, its structure presents opportunities for spirocyclization strategies. For instance, the thiophene ring could be functionalized with a side chain that undergoes an intramolecular reaction with the C4 position, potentially leading to the formation of a spirocyclic center. The synthesis of approved drugs containing spirocycles often involves multi-step sequences where a key intermediate guides the formation of the complex architecture. nih.gov

Role in Precursor Synthesis for Research in Molecular Design

Beyond its use in building complex scaffolds, 3-cyclopropylthiophene-4-carbonitrile is a valuable precursor for creating advanced intermediates and molecular probes for chemical biology and drug discovery research.

Natural products are a rich source of bioactive compounds, but they often require structural modification to optimize their drug-like properties. mdpi.com Synthetic building blocks like 3-cyclopropylthiophene-4-carbonitrile provide a platform for creating novel molecules that incorporate desirable features from both natural products and synthetic fragments. The combination of the aromatic thiophene and the aliphatic, strained cyclopropyl (B3062369) ring creates a unique chemical entity. This intermediate can be used to synthesize libraries of related compounds by modifying the nitrile group or functionalizing the thiophene ring, providing researchers with tools to study biological processes and identify new therapeutic leads.

Fragment-based drug discovery (FBDD) has become a powerful method for identifying lead compounds in the pharmaceutical industry. nih.gov This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," to find weak but efficient binders to a biological target. nih.govmdpi.com A significant trend in FBDD is the move towards more three-dimensional fragments, which can explore protein binding pockets more effectively than traditional flat, aromatic compounds. broadinstitute.orgdtu.dk

3-Cyclopropylthiophene-4-carbonitrile is an ideal candidate for inclusion in a 3D fragment library. The non-planar, rigid cyclopropyl group imparts significant three-dimensionality. This feature addresses a common limitation of early-generation fragment libraries, which were often dominated by planar sp2-carbon-rich heterocycles. broadinstitute.org The cyclopropyl fragment is known to be a versatile component in drug molecules, often enhancing potency and improving metabolic stability. nih.govsemanticscholar.org

Table 1: Role of 3-Cyclopropylthiophene-4-carbonitrile in Fragment-Based Drug Discovery (FBDD)

FeatureContribution to FBDDRationale
Molecular Weight LowFits within the typical "Rule of Three" for fragments (< 300 Da).
3D Geometry HighThe non-planar cyclopropyl group provides structural complexity and better shape complementarity to protein binding sites. broadinstitute.orgdtu.dk
Solubility FavorableThe combination of polar (nitrile) and non-polar (cyclopropyl, thiophene) groups allows for tunable solubility.
Synthetic Tractability HighThe nitrile and thiophene ring offer multiple vectors for chemical elaboration to grow the fragment into a lead compound. nih.gov

Cyclopropane (B1198618) Ring as a Conformationally Constrained Element in Molecular Scaffolds

The cyclopropyl group is more than just a source of three-dimensionality; it is a powerful tool for conformational control in molecular design. Its unique structural and electronic properties are increasingly leveraged to optimize the performance of bioactive molecules. nbinno.com

The three carbon atoms of a cyclopropane ring are constrained to lie in a plane, resulting in significant angle and torsional strain. libretexts.org This inherent rigidity is a key advantage in medicinal chemistry. nbinno.com By incorporating a cyclopropane ring, chemists can lock the relative orientation of substituents, reducing the entropic penalty of binding to a biological target and potentially increasing potency and selectivity. nih.govnbinno.com

Table 2: Physicochemical Properties Conferred by the Cyclopropyl Group

PropertyDescriptionImpact on Molecular Design
Conformational Rigidity The three-membered ring has no rotational freedom. libretexts.orgLocks the spatial arrangement of functional groups, enhancing binding affinity and selectivity. nbinno.com
Metabolic Stability Resistant to common metabolic pathways like oxidation. nbinno.comCan improve a drug's half-life and bioavailability. nih.gov
Unique Electronics C-C bonds have significant p-character, allowing for conjugation. nih.govInfluences interactions with biological targets and can affect physicochemical properties like pKa. nih.govnbinno.com
Lipophilicity Acts as a "lipophilic hydrogen bond donor" mimic and can increase brain permeability.Can be used to fine-tune a molecule's solubility and permeability profile. nih.gov

Nitrile Group as a Convertible Handle for Diverse Chemical Functionalities

The nitrile group in 3-cyclopropylthiophene-4-carbonitrile is a versatile functional moiety that serves as a valuable precursor for a variety of other functional groups, significantly expanding its utility in organic synthesis. The inherent reactivity of the carbon-nitrogen triple bond allows for its transformation into amines, amides, and carboxylic acids, among other functionalities, through well-established chemical methodologies. libretexts.orgchemistrysteps.com

Detailed research has demonstrated the successful conversion of the nitrile group in cyclopropylthiophene derivatives. For instance, the hydrolysis of the nitrile to a carboxylic acid has been effectively carried out, showcasing the role of this compound as an intermediate in the synthesis of more complex molecules. nih.gov

The principal transformations of the nitrile group in 3-cyclopropylthiophene-4-carbonitrile include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemguide.co.uk This reaction typically proceeds through an amide intermediate. chemistrysteps.com The choice of acidic or alkaline conditions can influence the final product, with alkaline hydrolysis initially forming a carboxylate salt that requires subsequent acidification to produce the free carboxylic acid. libretexts.orgchemguide.co.uk A study on the synthesis of cyclopropylthiophene derivatives reported the successful hydrolysis of a nitrile precursor to the corresponding carboxylic acid, highlighting a practical application of this conversion. nih.gov

Reduction: The nitrile group can be reduced to a primary amine. This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4). The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding an aminomethyl group.

Partial Hydrolysis to Amide: Under controlled conditions, the hydrolysis of the nitrile can be stopped at the amide stage. This provides a route to 3-cyclopropylthiophene-4-carboxamide, which itself is a useful synthetic intermediate.

These transformations underscore the importance of the nitrile group as a versatile synthetic handle, allowing for the introduction of diverse functionalities onto the 3-cyclopropylthiophene (B2568312) scaffold. The ability to convert the nitrile to a carboxylic acid, an amine, or an amide opens up avenues for further derivatization and the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

The following table summarizes the key transformations of the nitrile group in 3-cyclopropylthiophene-4-carbonitrile, based on established chemical principles and reported findings for related compounds.

Future Research Directions and Outlook in 3 Cyclopropylthiophene 4 Carbonitrile Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of polysubstituted thiophenes often relies on traditional methods, such as palladium-catalyzed cross-coupling reactions, which, while effective, can present sustainability challenges related to catalyst toxicity, energy consumption, and hazardous waste generation. nih.govethz.ch Future research will prioritize the development of green and sustainable synthetic routes to 3-Cyclopropylthiophene-4-carbonitrile and its derivatives.

Key areas of focus will include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can drastically reduce reaction times from hours to minutes, decreasing energy consumption and often improving yields. derpharmachemica.comresearchgate.netcambridgescholars.com

Biocatalysis: The use of enzymes or whole organisms offers a highly selective and environmentally benign alternative to traditional metal catalysts. kcl.ac.uknih.govresearchgate.netresearchgate.net Research into enzymes capable of catalyzing the formation of the thiophene (B33073) ring or the introduction of the cyclopropyl (B3062369) group could lead to highly efficient and sustainable processes. nih.gov

Alternative Solvents: Replacing conventional organic solvents with greener alternatives like water, deep eutectic solvents, or ionic liquids can significantly reduce the environmental impact of the synthesis. rsc.org

Catalyst-Free Reactions: Exploring reaction conditions that eliminate the need for a catalyst altogether, potentially driven by light (photocatalysis) or heat, represents a significant goal for sustainable chemistry. researchgate.netbohrium.com

Table 1: Comparison of Traditional vs. Future Green Synthetic Approaches
ParameterTraditional Methods (e.g., Suzuki Coupling)Future Green Methodologies
CatalystPalladium, other heavy metalsBiocatalysts (enzymes), heterogeneous catalysts, or catalyst-free systems kcl.ac.ukresearchgate.net
SolventsToluene, DMF, other volatile organic compounds (VOCs)Water, glycerol, deep eutectic solvents, or solvent-free conditions cambridgescholars.comrsc.org
Energy InputProlonged heating (conventional)Microwave irradiation, visible light (photocatalysis), ambient temperatures derpharmachemica.comresearchgate.net
Atom EconomyOften involves pre-functionalized starting materials, generating stoichiometric byproductsHigh atom economy through C-H activation or multi-component reactions nih.govresearchgate.net
Waste GenerationMetal-containing waste, organic solvent wasteBiodegradable waste, recyclable catalysts and solvents

Investigation of Unexplored Reactivity and Catalytic Transformations

The unique structural features of 3-Cyclopropylthiophene-4-carbonitrile offer a rich landscape for exploring novel reactivity. The interplay between the electron-rich thiophene, the electron-withdrawing nitrile, and the strained cyclopropyl ring is a key area for future investigation.

Potential research directions include:

Cyclopropyl Ring-Opening Reactions: The inherent strain of the cyclopropyl group can be harnessed in catalytic transformations to generate more complex ring systems. acs.org Rhodium- or Nickel-catalyzed reactions could lead to novel five-membered carbocycles or other valuable scaffolds. acs.org

Nitrile Group Transformations: The nitrile functionality is a versatile handle for conversion into other important groups such as amines, amides, tetrazoles, or other heterocycles, opening pathways to diverse compound libraries. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the thiophene ring, avoiding the need for pre-functionalized substrates, is a powerful and atom-economical strategy to introduce further complexity. nih.gov

Organocatalysis: Exploring the use of small organic molecules as catalysts for transformations involving the cyclopropyl moiety offers a metal-free approach to creating chiral centers and complex architectures. fu-berlin.de

Advanced Computational Tools for Rational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. Applying these tools to 3-Cyclopropylthiophene-4-carbonitrile will accelerate discovery and deepen the understanding of its chemical behavior.

Future computational studies will likely focus on:

Reactivity Prediction: DFT calculations can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, helping to predict the most reactive sites for electrophilic or nucleophilic attack. acs.orgmdpi.comnih.govresearchgate.net This allows for the rational design of experiments.

Catalyst Design: Computational modeling can be used to design more efficient and sustainable catalysts for the synthesis of the target molecule. tohoku.ac.jpresearchgate.net For instance, deep learning models can predict catalyst performance for cross-coupling reactions, guiding the selection of optimal ligands and reaction conditions. ibm.comrsc.org

Mechanism Elucidation: Investigating the reaction pathways and transition states for novel transformations of 3-Cyclopropylthiophene-4-carbonitrile will provide fundamental insights and allow for the optimization of reaction conditions. rsc.org

Synthesis of Highly Complex Molecular Architectures Incorporating the 3-Cyclopropylthiophene-4-carbonitrile Core

The 3-Cyclopropylthiophene-4-carbonitrile scaffold is an ideal starting point for the construction of larger, more intricate molecules with potential applications in materials science and medicinal chemistry. Its defined stereochemistry and functional handles allow it to serve as a versatile building block.

Future synthetic targets could include:

Fused Heterocyclic Systems: The nitrile and adjacent ring position can be used as anchor points for annulation reactions, leading to the synthesis of complex polycyclic heteroaromatic compounds. nih.gov

Helicenes and Chiral Materials: Thiophene derivatives are known precursors to thiahelicenes, which are molecules with unique chiroptical properties. mdpi.combeilstein-journals.org Using 3-Cyclopropylthiophene-4-carbonitrile as a building block could lead to novel helical structures with applications in asymmetric catalysis and optoelectronics.

Medicinal Chemistry Scaffolds: The 2-aminothiophene motif, which can be derived from the nitrile, is a privileged structure in medicinal chemistry. nih.gov Incorporating the cyclopropyl group can improve metabolic stability and binding affinity, making derivatives of this core attractive for drug discovery programs.

Integration with Automated Synthesis and High-Throughput Screening in Discovery Research

To accelerate the discovery of new materials and drug candidates, the synthesis and testing of derivatives of 3-Cyclopropylthiophene-4-carbonitrile must be streamlined. Integrating automated synthesis with high-throughput screening (HTS) is the key to achieving this.

The workflow of the future will involve:

Automated Flow Synthesis: Continuous flow chemistry offers precise control over reaction parameters, improved safety, and ease of scalability. researchgate.net An automated flow synthesizer could rapidly produce a library of analogs of 3-Cyclopropylthiophene-4-carbonitrile by varying reactants and conditions systematically. nih.govresearchgate.net

Compound Library Generation: Automation will enable the creation of large, diverse libraries of compounds based on the core scaffold, which are essential for effective screening campaigns. ku.edustanford.edu

High-Throughput Screening (HTS): These libraries can be rapidly screened against a multitude of biological targets or for specific material properties. acs.orgresearchgate.net Label-free HTS techniques like SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry can accelerate this process, quickly identifying "hit" compounds for further development. acs.org

Table 2: Conceptual Workflow for Automated Discovery
StepTechnologyObjectiveOutcome
1. DesignComputational ModelingVirtually design a library of derivatives with desired properties.A prioritized list of target molecules.
2. SynthesisAutomated Flow ReactorRapidly and systematically synthesize the designed library. nih.govA physical library of purified compounds in microplates.
3. ScreeningHigh-Throughput Screening (HTS)Test the library for activity against biological targets or for material properties. nih.gov"Hit" compounds with desired activity/properties identified.
4. AnalysisData Analysis SoftwareAnalyze structure-activity relationships (SAR) from screening data.Insights for designing the next generation of improved compounds.

By embracing these future research directions, the scientific community can fully exploit the chemical potential of 3-Cyclopropylthiophene-4-carbonitrile, paving the way for significant advancements in synthetic chemistry, materials science, and drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.